molecular formula C9H16Cl2N4 B1441479 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride CAS No. 1354950-57-4

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride

Cat. No.: B1441479
CAS No.: 1354950-57-4
M. Wt: 251.15 g/mol
InChI Key: WGNCAYCUVBGFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrimidine ring attached to a piperidine moiety, which is further modified with an amine group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Mechanism of Action

Target of Action

The primary target of 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

This compound acts as an ATP-competitive inhibitor . It competes with ATP for binding to the active site of PKB, thereby inhibiting the kinase’s activity . This compound has been found to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound’s action affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound’s action results in molecular and cellular effects that inhibit tumor growth.

Biochemical Analysis

Biochemical Properties

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinase B (PKB or Akt). This compound interacts with enzymes, proteins, and other biomolecules involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The interaction with PKB is ATP-competitive, with high selectivity for PKB over closely related kinases such as PKA . These interactions modulate various downstream signaling events, influencing cell proliferation, survival, and metabolism.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound inhibits PKB, leading to reduced phosphorylation of downstream targets such as GSK3β, FKHRL1, BAD, and mTOR . These changes result in altered cell proliferation, protein translation, cell cycle progression, and anti-apoptotic survival mechanisms . The compound has shown efficacy in inhibiting the growth of human tumor xenografts in nude mice .

Molecular Mechanism

At the molecular level, this compound exerts its effects through ATP-competitive inhibition of PKB . The compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the PI3K-PKB signaling pathway, leading to decreased cell proliferation and survival . Additionally, the compound’s selectivity for PKB over PKA ensures targeted inhibition with minimal off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Despite this, it remains effective in modulating biomarkers of PKB signaling in vivo . Long-term studies have shown that the compound can strongly inhibit tumor growth in animal models at well-tolerated doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity and tumor growth without significant toxicity . At higher doses, there may be potential adverse effects due to rapid metabolism and clearance . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibition of PKB . The compound undergoes metabolism in vivo, leading to rapid clearance . This metabolism may involve enzymes responsible for drug detoxification and clearance, affecting the compound’s bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s lipophilic properties facilitate its distribution across cell membranes, allowing it to reach intracellular targets such as PKB . Its rapid metabolism and clearance may limit its accumulation in tissues .

Subcellular Localization

This compound is localized within specific subcellular compartments where it exerts its inhibitory effects on PKB . The compound’s targeting signals and post-translational modifications may direct it to specific organelles, enhancing its efficacy . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Introduction of the Amine Group: The amine group is incorporated through reductive amination or other suitable amination reactions.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the pyrimidine ring or the piperidine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride is unique due to its specific structural features and its ability to interact with a distinct set of molecular targets

Properties

IUPAC Name

1-pyrimidin-4-ylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(6-8)9-3-4-11-7-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNCAYCUVBGFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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